

Spectroscopic Data of 1,3-Dibromo-2-methoxybenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Dibromo-2-methoxybenzene

Cat. No.: B1584050

[Get Quote](#)

This guide provides a comprehensive analysis of the spectroscopic data for **1,3-Dibromo-2-methoxybenzene** (also known as 2,6-Dibromoanisole), a key intermediate in various synthetic applications, particularly in the development of novel pharmaceutical and agrochemical compounds. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex reaction mechanisms. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **1,3-Dibromo-2-methoxybenzene**, offering insights grounded in established scientific principles and experimental observations.

Introduction

1,3-Dibromo-2-methoxybenzene ($C_7H_6Br_2O$, Molecular Weight: 265.93 g/mol) is a halogenated aromatic ether.^[1] Its structure, featuring a methoxy group ortho to two bromine atoms on a benzene ring, gives rise to a unique and informative spectroscopic profile. The strategic placement of the bromine and methoxy substituents significantly influences the electronic environment of the aromatic ring, which is reflected in the NMR, IR, and MS data. This guide will dissect each of these spectroscopic techniques to provide a detailed characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For **1,3-Dibromo-2-methoxybenzene**, both 1H and ^{13}C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1,3-Dibromo-2-methoxybenzene** is characterized by distinct signals for the aromatic and methoxy protons. The symmetry of the molecule simplifies the aromatic region of the spectrum.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-OCH ₃	3.89	Singlet (s)	N/A
H4	6.86	Triplet (t)	8.02
H3, H5	7.50	Doublet (d)	8.01

Table 1: ¹H NMR Data for **1,3-Dibromo-2-methoxybenzene** in CDCl₃.[\[2\]](#)

Interpretation and Causality:

- Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet at approximately 3.89 ppm. This downfield shift is characteristic of protons on a carbon adjacent to an electronegative oxygen atom.
- Aromatic Protons (H4, H3, H5): The aromatic region displays a classic AX₂ spin system.
 - The proton at the C4 position (H4) is flanked by two equivalent protons (H3 and H5), leading to its appearance as a triplet at around 6.86 ppm due to coupling with both neighbors.
 - The protons at the C3 and C5 positions (H3 and H5) are chemically equivalent. Each is coupled to the H4 proton, resulting in a doublet at approximately 7.50 ppm. The observed coupling constant of ~8.0 Hz is typical for ortho-coupling in benzene derivatives.

Experimental Protocol: Acquiring ¹H NMR Spectra

A standard protocol for acquiring high-resolution ¹H NMR spectra of brominated aromatic compounds involves the following steps:

- Sample Preparation:

- Dissolve approximately 5-10 mg of high-purity **1,3-Dibromo-2-methoxybenzene** in about 0.6 mL of deuterated chloroform (CDCl_3). CDCl_3 is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~ 7.26 ppm, which typically does not interfere with the signals of interest.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

- Instrument Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Shim the magnetic field to achieve optimal homogeneity.
- Set the appropriate spectral width, acquisition time, and relaxation delay.

- Data Acquisition and Processing:

- Acquire the free induction decay (FID) signal.
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase and baseline correct the spectrum.
- Integrate the signals to determine the relative number of protons.
- Reference the spectrum to the TMS signal.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Carbon Assignment	Chemical Shift (δ , ppm)
C1 (-OCH ₃)	155.3
C2, C6	114.7
C3, C5	134.0
C4	129.3
-OCH ₃	60.6

Table 2: ¹³C NMR Data for **1,3-Dibromo-2-methoxybenzene** (2,6-Dibromoanisole).[\[3\]](#)

Interpretation and Causality:

- C1 (-OCH₃): The carbon atom directly attached to the electron-donating methoxy group (C1) is significantly deshielded and appears at a downfield chemical shift of approximately 155.3 ppm.
- C2, C6: The carbon atoms bearing the bromine atoms (C2 and C6) are observed at around 114.7 ppm. The strong electron-withdrawing and anisotropic effects of the bromine atoms influence this shift.
- C3, C5: The two equivalent methine carbons (C3 and C5) resonate at approximately 134.0 ppm.
- C4: The methine carbon para to the methoxy group (C4) is found at about 129.3 ppm.
- -OCH₃: The carbon of the methoxy group appears at a characteristic upfield chemical shift of around 60.6 ppm, consistent with a methyl group attached to an oxygen atom.[\[4\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

While an experimental IR spectrum for **1,3-Dibromo-2-methoxybenzene** is not readily available in public databases, the spectrum of the closely related compound, 2,6-Dibromo-4-

methoxytoluene, provides a reliable reference for the expected absorption bands.[\[5\]](#)

Vibrational Mode	Approximate Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium to Weak
Aliphatic C-H Stretch (-OCH ₃)	3000 - 2850	Medium
C=C Aromatic Ring Stretch	1600 - 1450	Medium to Strong
C-O-C Asymmetric Stretch	1275 - 1200	Strong
C-O-C Symmetric Stretch	1075 - 1020	Medium
C-Br Stretch	680 - 515	Strong

Table 3: Characteristic IR Absorption Bands for **1,3-Dibromo-2-methoxybenzene** (inferred from related compounds and general IR data).

Interpretation and Causality:

- C-H Stretching Vibrations: The spectrum is expected to show distinct bands for the aromatic C-H stretches (above 3000 cm⁻¹) and the aliphatic C-H stretches of the methoxy group (below 3000 cm⁻¹).
- Aromatic C=C Stretching: A series of absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
- C-O Stretching: The strong absorption band corresponding to the asymmetric C-O-C stretch of the aryl ether is a key diagnostic feature and is typically found in the 1275-1200 cm⁻¹ range. A weaker symmetric stretch is also expected around 1075-1020 cm⁻¹.
- C-Br Stretching: The presence of bromine atoms is indicated by strong absorption bands in the fingerprint region, typically between 680 and 515 cm⁻¹.

Experimental Protocol: Acquiring FTIR Spectra

A common method for obtaining an FTIR spectrum of a solid or liquid sample is through Attenuated Total Reflectance (ATR).

- Instrument Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean.
 - Record a background spectrum of the clean, empty ATR crystal.
- Sample Application:
 - Place a small amount of **1,3-Dibromo-2-methoxybenzene** (as a liquid or a finely ground solid) directly onto the ATR crystal.
 - Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning:
 - Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

The electron ionization (EI) mass spectrum of **1,3-Dibromo-2-methoxybenzene** is expected to show a prominent molecular ion peak and characteristic fragment ions.

m/z	Relative Intensity	Assignment
266	Moderate	$[M]^+$ (Molecular Ion)
251	High	$[M - CH_3]^+$
172	Moderate	$[M - Br]^+$
144	Moderate	$[M - Br - CO]^+$
92	Moderate	$[C_6H_4O]^+$
63	Moderate	$[C_5H_3]^+$

Table 4: Predicted and Observed Mass Spectrometry Fragmentation for **1,3-Dibromo-2-methoxybenzene**.

Interpretation and Causality:

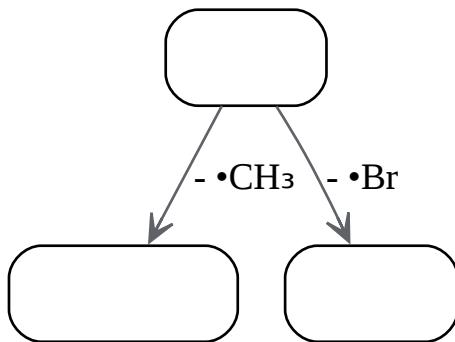
- Molecular Ion ($[M]^+$): The molecular ion peak is expected at m/z 266, corresponding to the molecular weight of **1,3-Dibromo-2-methoxybenzene**. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio. Therefore, the molecular ion region will show three peaks at m/z 264, 266, and 268 in a roughly 1:2:1 intensity ratio.
- $[M - CH_3]^+$: A very common and often abundant fragment for anisole derivatives is the loss of a methyl radical ($\bullet CH_3$) from the methoxy group, resulting in a fragment ion at m/z 251.
- $[M - Br]^+$: The loss of a bromine radical ($\bullet Br$) is another facile fragmentation pathway, leading to a peak at m/z 172 (for the loss of ^{79}Br) and 170 (for the loss of ^{81}Br).
- Further Fragmentation: Subsequent fragmentations, such as the loss of carbon monoxide (CO) from the $[M - Br]^+$ ion, can also occur, leading to further peaks in the spectrum.

Visualizations

Molecular Structure of 1,3-Dibromo-2-methoxybenzene

Caption: Molecular structure of **1,3-Dibromo-2-methoxybenzene**.

Key Fragmentation Pathways in Mass Spectrometry



[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways of **1,3-Dibromo-2-methoxybenzene** in EI-MS.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating framework for the identification and characterization of **1,3-Dibromo-2-methoxybenzene**. The distinct patterns observed in the ^1H NMR, ^{13}C NMR, IR, and MS spectra are all consistent with the proposed molecular structure. For researchers and professionals in drug development and related fields, a thorough understanding of this data is crucial for quality control, reaction monitoring, and the rational design of new synthetic pathways.

References

- Wiley-VCH. (2007). Supporting Information.
- PubChem. (n.d.). Benzene, 1,3-dibromo-2-methoxy-. National Center for Biotechnology Information.
- NIST. (n.d.). 2,6-Dibromo-4-methoxytoluene. NIST Chemistry WebBook.
- PubChem. (n.d.). 2,4-Dibromoanisole. National Center for Biotechnology Information.
- NIST. (n.d.). 2,6-Dibromo-4-methoxytoluene. NIST Chemistry WebBook.
- Marek, R., & Tvaroska, I. (2013). Origin of the conformational modulation of the ^{13}C NMR chemical shift of methoxy groups in aromatic natural compounds. *The Journal of Physical Chemistry A*, 117(4), 838–847.
- PubChem. (n.d.). Benzene, 1,3-dibromo-2-methoxy-. National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Benzene, 1,3-dibromo-2-methoxy- | C7H6Br2O | CID 181584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-DIBROMOANISOLE(38603-09-7) 1H NMR [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Dibromo-4-methoxytoluene [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 1,3-Dibromo-2-methoxybenzene: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584050#spectroscopic-data-of-1-3-dibromo-2-methoxybenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com